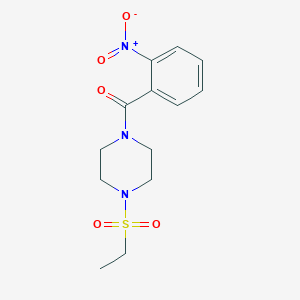
1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazines. It is a potent and selective serotonin receptor agonist, which has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-FPP involves the activation of the serotonin receptor, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This activation results in the modulation of various physiological processes, including mood, appetite, and sleep. The exact mechanism of action of 4-FPP is still being studied, but it is believed to involve the binding of the compound to the serotonin receptor, which leads to a conformational change in the receptor and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are still being studied, but it is believed to have a number of effects on the central nervous system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and antidepressant effects, which make it useful for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-FPP in lab experiments is its potency and selectivity for the serotonin receptor. This makes it useful for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using 4-FPP is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for the study of 4-FPP. One area of research is the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the study of the role of serotonin in various physiological and pathological processes, which could lead to the development of new treatments for a wide range of conditions. Additionally, the development of new synthesis methods and purification techniques could lead to the production of higher quality and more reliable samples of 4-FPP for use in scientific research.
Synthesis Methods
The synthesis of 4-FPP involves the reaction of piperazine with 3-methyl-2-nitrobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
4-FPP has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist of the serotonin receptor, which makes it useful for studying the role of serotonin in various physiological and pathological processes. It has also been used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-3-2-4-16(17(13)22(24)25)18(23)21-11-9-20(10-12-21)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITBRYIZBWKEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-2-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
phosphinic acid](/img/structure/B5700205.png)